molecular formula C16H15N5O B2509512 4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 2034363-74-9

4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2509512
CAS No.: 2034363-74-9
M. Wt: 293.33
InChI Key: BBSLLOXDBOJZBA-UHFFFAOYSA-N
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Description

4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-b]pyrazoles. This compound is characterized by its unique structure, which includes a cyano group, a benzamide moiety, and an imidazo[1,2-b]pyrazole ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of the compound 4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is the PI3K/AKT/mTOR signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Mode of Action

The compound interacts with its targets by inhibiting the phosphorylation of AKT and S6 proteins . This regulation of the PI3K/AKT/mTOR signaling pathway results in remarkable antiproliferative activities against certain cells .

Biochemical Pathways

The affected pathway is the PI3K/AKT/mTOR signaling pathway . The downstream effects of this pathway include the control of cell growth, proliferation, and apoptosis . By inhibiting this pathway, the compound can effectively control the growth of certain cells .

Pharmacokinetics

The compound’s high solubility in water and other polar solvents suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include significant anti-proliferative activity, especially against non-small cell lung cancer A549 and H460 cells . The compound shows mTOR inhibitory activity with IC50 of 0.067 μM and 0.062 μM, respectively .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the polarity of the solvent . Additionally, storage conditions such as keeping the compound in a dark place and under an inert atmosphere can also influence its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 6-methyl-1H-imidazo[1,2-b]pyrazole with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further reactions to introduce the ethyl group, completing the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
  • 4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propyl)benzamide
  • 4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzoate

Uniqueness

4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is unique due to its specific substitution pattern and the presence of both a cyano group and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-cyano-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-12-10-15-20(8-9-21(15)19-12)7-6-18-16(22)14-4-2-13(11-17)3-5-14/h2-5,8-10H,6-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSLLOXDBOJZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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